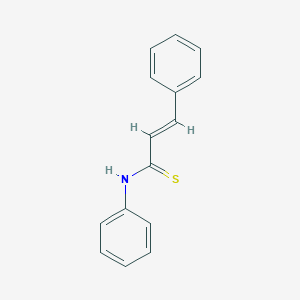
N,3-diphenyl-2-propenethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-diphenyl-2-propenethioamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPTA is a thioamide derivative of chalcone, which is a natural compound found in various plant species. DPTA has been synthesized using different methods, including the Claisen-Schmidt condensation, and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N,3-diphenyl-2-propenethioamide is not fully understood. However, studies have suggested that N,3-diphenyl-2-propenethioamide exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. N,3-diphenyl-2-propenethioamide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N,3-diphenyl-2-propenethioamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N,3-diphenyl-2-propenethioamide has been shown to reduce oxidative stress and inflammation in various organs, including the brain, liver, and kidney. N,3-diphenyl-2-propenethioamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, N,3-diphenyl-2-propenethioamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N,3-diphenyl-2-propenethioamide has several advantages for lab experiments, including its low toxicity and high solubility in water. N,3-diphenyl-2-propenethioamide is also relatively easy to synthesize, making it readily available for research purposes. However, N,3-diphenyl-2-propenethioamide has some limitations, including its instability in acidic conditions and its potential to form dimers or oligomers, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for N,3-diphenyl-2-propenethioamide research. One potential direction is to investigate the potential of N,3-diphenyl-2-propenethioamide as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to investigate the structure-activity relationship of N,3-diphenyl-2-propenethioamide and its derivatives to identify compounds with improved biological activity. Furthermore, the development of novel synthetic methods for N,3-diphenyl-2-propenethioamide and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Synthesemethoden
N,3-diphenyl-2-propenethioamide can be synthesized using different methods, including the Claisen-Schmidt condensation. This method involves the reaction of benzaldehyde and acetophenone in the presence of a base catalyst to form chalcone. The chalcone is then reacted with thioacetamide in the presence of a base catalyst to form N,3-diphenyl-2-propenethioamide. Other methods of synthesizing N,3-diphenyl-2-propenethioamide include the reaction of benzaldehyde and thiourea in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
N,3-diphenyl-2-propenethioamide has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. N,3-diphenyl-2-propenethioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,3-diphenyl-2-propenethioamide has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N,3-diphenyl-2-propenethioamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
Produktname |
N,3-diphenyl-2-propenethioamide |
|---|---|
Molekularformel |
C15H13NS |
Molekulargewicht |
239.3 g/mol |
IUPAC-Name |
(E)-N,3-diphenylprop-2-enethioamide |
InChI |
InChI=1S/C15H13NS/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17)/b12-11+ |
InChI-Schlüssel |
AOHWPONOODGCAY-VAWYXSNFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=S)NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



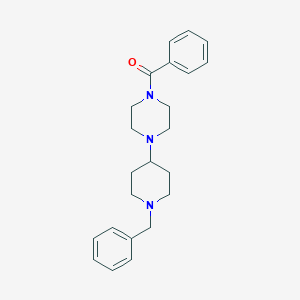
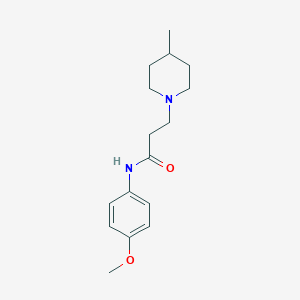
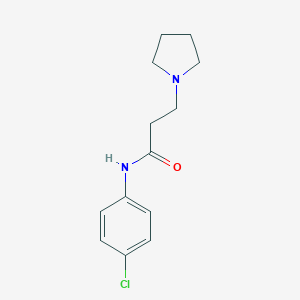
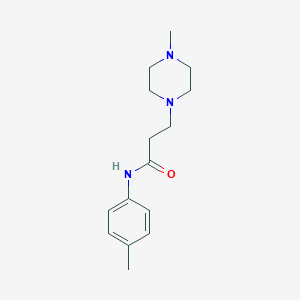
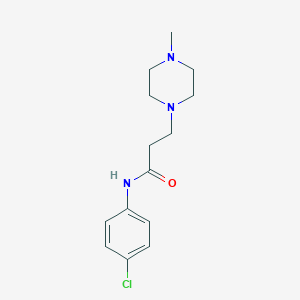
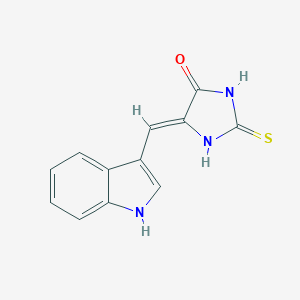
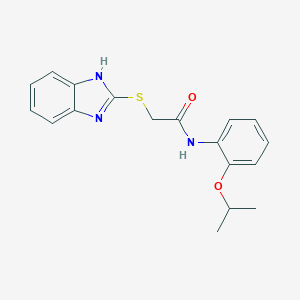
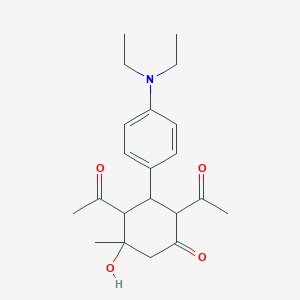
![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)
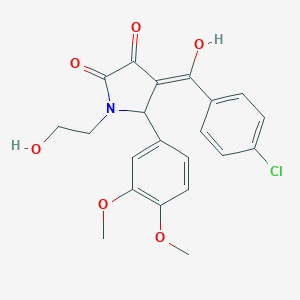
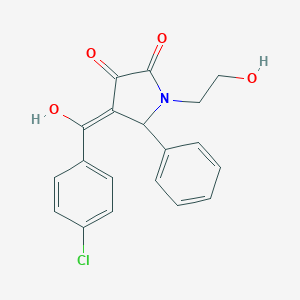
![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
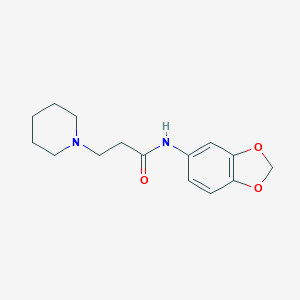
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)